Cupric chlorate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals.

科学研究应用

Chemical Properties and Characteristics

Cupric chlorate is characterized as a blue to green crystalline solid. It is known for its oxidizing properties, which make it useful in several chemical processes. The compound can be hazardous, causing irritation upon contact and potential toxicity if ingested .

Catalysis in Chemical Reactions

This compound serves as an effective catalyst in various chemical reactions. Its role is particularly significant in:

- Wacker Process : In this industrial process, this compound can act alongside palladium chloride to oxidize alkenes into aldehydes or ketones. This reaction is crucial for producing intermediates used in plastics and pharmaceuticals .

- Chlorination Reactions : this compound facilitates the chlorination of organic compounds, enhancing the efficiency of these reactions. It can promote the formation of chlorinated products from hydrocarbons under controlled conditions .

Organic Synthesis

The compound plays a vital role in organic chemistry:

- Synthesis of Biaryl Compounds : this compound is employed in coupling reactions such as the Ullmann reaction, where it aids in forming biaryl compounds from aromatic halides. These compounds are essential intermediates in dye and pharmaceutical manufacturing .

- Oxidation of Phenols : It can oxidize phenolic compounds to produce valuable products like quinones or coupled products through oxidative dimerization, which are significant in various chemical syntheses .

Environmental Applications

This compound has been investigated for its potential environmental applications:

- Wastewater Treatment : It is being studied for its effectiveness in treating wastewater through oxidation processes, where it helps break down organic pollutants .

- Copper Recovery : Research indicates that this compound can enhance copper recovery from chalcopyrite concentrates by forming stable complexes with chloride ions, improving extraction efficiency .

Pyrotechnics and Coloring Agents

In the field of pyrotechnics, this compound is utilized as a coloring agent due to its ability to emit blue-green flames when burned. This application is particularly popular in fireworks and other visual displays .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used in Wacker process and chlorination reactions | Enhances reaction efficiency |

| Organic Synthesis | Facilitates biaryl compound synthesis and phenol oxidation | Produces important chemical intermediates |

| Environmental | Investigated for wastewater treatment and copper recovery | Improves pollutant degradation |

| Pyrotechnics | Acts as a coloring agent for blue-green flames | Enhances visual effects in displays |

Case Study 1: Wacker Process Optimization

A study demonstrated that incorporating this compound into the Wacker process significantly increased the yield of acetaldehyde from ethylene. The presence of cupric ions helped regenerate palladium catalysts more efficiently, reducing costs associated with catalyst replacement.

Case Study 2: Copper Recovery Enhancement

Research conducted on chalcopyrite leaching revealed that adding this compound improved copper extraction rates by forming stable complexes with chloride ions. This method showed promise for economically viable copper recovery from low-grade ores.

属性

CAS 编号 |

26506-47-8 |

|---|---|

分子式 |

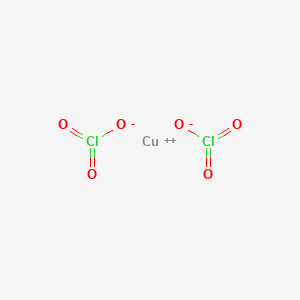

Cl2CuO6 |

分子量 |

230.45 g/mol |

IUPAC 名称 |

copper;dichlorate |

InChI |

InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChI 键 |

IJCCOEGCVILSMZ-UHFFFAOYSA-L |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

规范 SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

Key on ui other cas no. |

14721-21-2 26506-47-8 |

物理描述 |

Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。